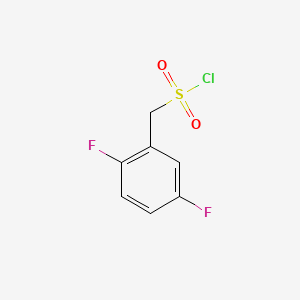

(2,5-difluorophenyl)methanesulfonyl Chloride

Description

Properties

IUPAC Name |

(2,5-difluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVRECXGNKZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375782 | |

| Record name | (2,5-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179524-62-0 | |

| Record name | (2,5-difluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride

CAS Number: 179524-62-0

Abstract:

This technical guide provides a comprehensive overview of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's properties, synthesis, and applications. Due to the limited availability of public, in-depth experimental data, this guide focuses on the foundational knowledge of sulfonyl chlorides as a class, with specific information on the title compound where available, to provide a framework for its potential applications and handling.

Introduction

This compound is a fluorinated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. The presence of two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated. This makes it an attractive reagent for the development of novel therapeutic agents. As a sulfonyl chloride, its primary utility lies in the formation of sulfonamides and sulfonate esters, functional groups that are prevalent in a wide array of marketed drugs.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available and predicted data for the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 179524-62-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₅ClF₂O₂S | Calculated |

| Molecular Weight | 226.63 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in most organic solvents | Inferred from reactivity |

Table 2: Spectroscopic Data Interpretation for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets), CH₂ group (singlet) |

| ¹³C NMR | Aromatic carbons, CH₂ carbon |

| ¹⁹F NMR | Two distinct signals for the fluorine atoms |

| IR Spectroscopy | Characteristic S=O stretches (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), C-F stretches |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in scientific journals. However, a general and plausible synthetic route can be inferred from standard organosulfur chemistry. The most common method for preparing sulfonyl chlorides is the oxidative chlorination of a corresponding thiol or disulfide.

Plausible Synthetic Pathway:

The synthesis would likely proceed from 2,5-difluorobenzyl mercaptan.

Caption: Plausible synthetic route to the title compound.

General Experimental Protocol for Oxidative Chlorination:

Caution: This is a generalized procedure and requires adaptation and optimization for the specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolution: The starting material, 2,5-difluorobenzyl mercaptan, is dissolved in a suitable solvent, such as acetic acid or dichloromethane.

-

Cooling: The reaction mixture is cooled to a low temperature (typically 0-5 °C) using an ice bath.

-

Chlorination: Chlorine gas is bubbled through the cooled solution, or an alternative chlorinating agent (e.g., sulfuryl chloride) is added dropwise. The reaction is typically exothermic and requires careful temperature control.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is quenched, often with a reducing agent like sodium bisulfite, to destroy excess chlorine. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized using this compound are not readily identifiable in the public domain, its utility can be inferred from the well-established role of sulfonamides in medicinal chemistry. The sulfonyl chloride functional group readily reacts with primary and secondary amines to form stable sulfonamide linkages.

General Reaction Scheme - Sulfonamide Formation:

Caption: General workflow for sulfonamide synthesis.

The resulting sulfonamides can be evaluated for a wide range of biological activities. The 2,5-difluoro substitution pattern on the phenyl ring can be strategically employed to:

-

Enhance Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Influence Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.

Given these properties, this compound is a valuable tool for medicinal chemists in lead optimization campaigns, where fine-tuning of a molecule's properties is critical for achieving the desired therapeutic profile.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled with care in a chemical fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to react with water to release corrosive hydrogen chloride gas and the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a specialized reagent with significant potential in the field of drug discovery and development. While detailed public information on its specific applications and properties is limited, its chemical nature as a fluorinated sulfonyl chloride makes it a valuable building block for the synthesis of novel sulfonamides with potentially enhanced pharmacological properties. Further research and publication of its use in medicinal chemistry are anticipated to reveal its full potential.

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride: Molecular Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2,5-difluorophenyl)methanesulfonyl Chloride , a specialized organosulfur compound, is a valuable reagent in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a methanesulfonyl chloride moiety, imparts distinct physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and known applications, with a focus on its role in the development of targeted therapies.

Molecular Structure and Properties

This compound is characterized by a central methanesulfonyl chloride group (-SO₂Cl) attached to a methylene bridge (-CH₂-), which is in turn bonded to a 2,5-difluorinated benzene ring.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 179524-62-0 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [2] |

| Molecular Weight | 226.63 g/mol | [2] |

| SMILES String | C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available difluorinated precursor. While a specific detailed protocol for this exact molecule is not widely published, a general and reliable synthetic strategy involves the conversion of a corresponding thiol or sulfonic acid to the sulfonyl chloride. Below are detailed experimental protocols for plausible synthetic routes.

Route 1: From 2,5-Difluorobenzyl Bromide via Thiol Intermediate

This route involves the conversion of 2,5-difluorobenzyl bromide to the corresponding thiol, followed by oxidative chlorination.

Step 1: Synthesis of (2,5-difluorophenyl)methanethiol

-

Materials: 2,5-Difluorobenzyl bromide, Thiourea, Sodium hydroxide, Ethanol, Water, Diethyl ether, Hydrochloric acid.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux for 3-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

-

Continue to reflux for an additional 2-3 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with dilute hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,5-difluorophenyl)methanethiol.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Oxidative Chlorination of (2,5-difluorophenyl)methanethiol

-

Materials: (2,5-difluorophenyl)methanethiol, Acetic acid, Water, Chlorine gas or N-Chlorosuccinimide (NCS).

-

Protocol:

-

In a three-necked flask fitted with a gas inlet tube, a mechanical stirrer, and a thermometer, dissolve (2,5-difluorophenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water.[3]

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, N-Chlorosuccinimide (NCS) can be used as the chlorinating agent.[4]

-

Monitor the reaction by TLC until the starting thiol is consumed.

-

Pour the reaction mixture into ice-water and extract with a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain this compound.

-

Caption: Synthetic pathway from 2,5-difluorobenzyl bromide.

Route 2: From (2,5-difluorophenyl)methanesulfonic Acid

This method involves the direct chlorination of the corresponding sulfonic acid, a common and effective way to prepare sulfonyl chlorides.[5]

Step 1: Synthesis of (2,5-difluorophenyl)methanesulfonic Acid

-

Materials: 2,5-Difluorobenzyl chloride, Sodium sulfite, Water, Ethanol.

-

Protocol:

-

Prepare a solution of sodium sulfite (1.2 eq) in a mixture of water and ethanol in a round-bottom flask.

-

Add 2,5-difluorobenzyl chloride (1.0 eq) to the solution.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid.

-

The sulfonic acid may precipitate upon cooling or require extraction with an appropriate organic solvent.

-

Isolate and dry the (2,5-difluorophenyl)methanesulfonic acid.

-

Step 2: Chlorination of (2,5-difluorophenyl)methanesulfonic Acid

-

Materials: (2,5-difluorophenyl)methanesulfonic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic).

-

Protocol:

-

In a flask equipped with a reflux condenser and a gas outlet to a trap, place (2,5-difluorophenyl)methanesulfonic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 3-5 eq) and a catalytic amount of DMF.

-

Heat the mixture gently under reflux until the evolution of gas (SO₂ and HCl) ceases.[5]

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The residue is the crude this compound, which can be purified by vacuum distillation or crystallization.

-

Caption: Synthetic pathway from 2,5-difluorobenzyl chloride.

Spectral Data

While a comprehensive public database of the spectra for this compound is not available, typical spectral characteristics can be predicted based on its structure. Commercial suppliers often provide analytical data upon request.[1]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, likely in the range of 4.5-5.5 ppm, shifted downfield due to the adjacent electron-withdrawing sulfonyl chloride and difluorophenyl groups. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.5 ppm), with splitting patterns influenced by fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon around 60-70 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbons directly attached to fluorine showing large C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, along with characteristic isotope peaks for chlorine ([M+2]). Fragmentation patterns would likely involve the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond.

Applications in Drug Development

The incorporation of the 2,5-difluorophenyl motif is a known strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a key building block for introducing this valuable moiety.

Role in Kinase Inhibitor Synthesis

One of the notable applications of compounds containing the 2,5-difluorophenyl group is in the development of kinase inhibitors for cancer therapy. For instance, the kinesin spindle protein (KSP) inhibitor MK-0731, which has been investigated in clinical trials for taxane-refractory cancers, features a (2,5-difluorophenyl) group.[6][7] KSP is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.

Caption: Role in the synthesis and action of a KSP inhibitor.

Potential in Antiviral Drug Discovery

The structural features of this compound also make it a candidate for the synthesis of novel antiviral agents. The introduction of fluorinated phenyl groups can enhance the interaction of a molecule with viral proteins and improve its pharmacokinetic profile. While direct examples are still emerging, the general utility of fluorinated compounds in antiviral research is well-established.[8]

Safety and Handling

This compound is a corrosive solid that is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, immediate medical attention is required.

Conclusion

This compound is a specialized and valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in introducing the 2,5-difluorophenylmethylsulfonyl moiety allows for the fine-tuning of the properties of lead compounds, as demonstrated by its implicit role in the development of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such precisely functionalized building blocks is expected to grow, highlighting the importance of understanding their synthesis and reactivity. Further research into the applications of this compound is likely to uncover new opportunities for the development of innovative therapeutics.

References

- 1. (2,5-Difluorophenyl)methanesulphonyl chloride [synhet.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety Data for (2,5-difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (2,5-difluorophenyl)methanesulfonyl chloride (CAS No. 179524-62-0). The information is compiled from available Safety Data Sheets (SDS) and related chemical safety literature. This document is intended to provide guidance on the safe handling, storage, and disposal of this compound in a laboratory and research setting.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 179524-62-0 |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Appearance | Not specified in available literature |

| Purity | Typically ≥95% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2][3] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1][2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[1][2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1][2] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining the necessary measures to prevent adverse effects.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fumes/gas/mist/vapours/spray.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1][2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[1][2] |

Toxicological Data

| Related Compound | Test | Route | Species | Value |

| Methanesulfonyl Chloride | LD50 | Oral | Rat | 175 mg/kg |

| Methanesulfonyl Chloride | LD50 | Oral | Mouse | 200 mg/kg |

| Methanesulfonyl Chloride | LC50 | Inhalation | Rat | 0.117 mg/l (4 h) |

Experimental Protocols: Safe Handling of Sulfonyl Chlorides

The following are general experimental protocols for handling sulfonyl chlorides. These should be adapted to the specific requirements of the experiment and the facilities available.

4.1. General N-sulfonylation of an Amine

This protocol describes a general method for the synthesis of sulfonamides from primary or secondary amines using a sulfonyl chloride.

Materials:

-

Primary or secondary amine (1.0 eq.)

-

Sulfonyl chloride (e.g., this compound) (1.0-1.2 eq.)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine, Pyridine) (1.2-1.5 eq.)

Procedure:

-

Preparation: In a fume hood, dissolve the amine and the base in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with an organic solvent if the product is water-soluble. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Safety Precautions:

-

Sulfonyl chlorides are corrosive, highly toxic, and lachrymatory. Handle them in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The reaction can be exothermic. Slow, controlled addition of the sulfonyl chloride at low temperatures is crucial.

-

Organic solvents are flammable and should be handled with care.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Figure 1: Logical relationship between identified hazards and corresponding mitigation strategies.

Caption: Figure 2: A generalized experimental workflow emphasizing safety checkpoints.

References

synthesis of (2,5-difluorophenyl)methanesulfonyl Chloride

An In-depth Technical Guide to the Synthesis of (2,5-difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a robust two-step approach based on well-established and analogous chemical transformations. The proposed pathway involves the initial synthesis of (2,5-difluorophenyl)methanethiol, followed by its oxidative chlorination to the target sulfonyl chloride.

Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages:

-

Nucleophilic Substitution: Formation of (2,5-difluorophenyl)methanethiol from 2,5-difluorobenzyl chloride.

-

Oxidative Chlorination: Conversion of the intermediate thiol to this compound.

Caption: Overall workflow for the .

Experimental Protocols

The following sections provide detailed methodologies for each key experimental stage.

Step 1: Synthesis of (2,5-difluorophenyl)methanethiol

This procedure details the conversion of 2,5-difluorobenzyl chloride to the corresponding thiol using thiourea, followed by hydrolysis. This method is a reliable alternative to using sodium hydrosulfide and can provide good yields.[1]

Reaction Pathway:

Caption: Reaction pathway for the synthesis of (2,5-difluorophenyl)methanethiol.

Methodology:

-

Formation of the Thiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-difluorobenzyl chloride (1.0 mole), thiourea (1.1 moles), and 95% ethanol (approximately 50 mL per mole of benzyl chloride).[1]

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

Upon cooling, the S-(2,5-difluorobenzyl)thiouronium chloride salt will crystallize.

-

Collect the salt by filtration.

-

-

Hydrolysis to the Thiol:

-

Transfer the collected thiouronium salt (1.0 mole) to a two-necked flask fitted with a reflux condenser and a nitrogen inlet.[1]

-

Add a 5 N solution of sodium hydroxide or sodium carbonate (approximately 300 mL per mole of salt).[1]

-

Reflux the mixture under a slow stream of nitrogen for 2 hours to effect hydrolysis.[1]

-

After cooling the reaction mixture, carefully acidify with 2 N hydrochloric acid.

-

The (2,5-difluorophenyl)methanethiol will separate as an oily layer.

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Dry the thiol over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation. A typical yield for the synthesis of benzyl mercaptan using this method is around 70%.[1]

-

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Molar Ratio (Benzyl Chloride:Thiourea) | 1 : 1.1 | [1] |

| Reaction Time (Salt Formation) | 6 hours | [1] |

| Reaction Time (Hydrolysis) | 2 hours | [1] |

| Typical Yield | ~70% | [1] |

Step 2: Synthesis of this compound

This section describes the oxidative chlorination of (2,5-difluorophenyl)methanethiol to the target sulfonyl chloride. Two effective methods are presented.

This method is advantageous due to its mild conditions and the use of a safer chlorinating agent compared to chlorine gas.[2][3][4]

Reaction Pathway:

Caption: Oxidative chlorination of the thiol using NCS.

Methodology:

-

Reaction Setup:

-

Reaction Execution:

-

Slowly add a solution of (2,5-difluorophenyl)methanethiol (1 equivalent) in acetonitrile to the cooled NCS slurry. The reaction is often concurrent with the addition.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography. Yields for this type of reaction are typically high, often exceeding 90%.[2]

-

This method is highly reactive and offers very short reaction times under mild conditions.[5][6][7]

Reaction Pathway:

Caption: Oxidative chlorination of the thiol using H₂O₂ and SOCl₂.

Methodology:

-

Reaction Setup:

-

In a flask, dissolve (2,5-difluorophenyl)methanethiol (1 equivalent) in dichloromethane.

-

-

Reaction Execution:

-

Work-up and Purification:

-

After the reaction is complete, carefully quench any excess peroxide.

-

Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude sulfonyl chloride.

-

Further purification can be achieved by column chromatography if necessary. This method is known to produce sulfonyl chlorides in excellent yields, often up to 97%.[5]

-

Quantitative Data (Step 2):

| Parameter | Method A (NCS/HCl) | Method B (H₂O₂/SOCl₂) | Reference |

| Molar Ratio (Thiol:Oxidant) | 1 : 4 (NCS) | 1 : 3 (H₂O₂) | [2][5] |

| Molar Ratio (Thiol:Chlorinating Agent) | - | 1 : 1 (SOCl₂) | [5] |

| Temperature | 10 °C | Room Temperature | [2][5] |

| Typical Yield | >90% | up to 97% | [2][5] |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 179524-62-0 |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Appearance | Solid |

Data sourced from commercial supplier information.[8][9]

Analytical Data: Standard analytical techniques should be employed for characterization:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight.[10]

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride (S=O) stretching frequencies.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Commercial suppliers indicate a purity of 95% or higher is achievable.[8][11]

References

- 1. prepchem.com [prepchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]

- 4. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 8. This compound | 179524-62-0 [sigmaaldrich.com]

- 9. This compound - High purity | EN [georganics.sk]

- 10. PubChemLite - this compound (C7H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 11. (2,5-Difluorophenyl)methanesulphonyl chloride [synhet.com]

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a key intermediate in synthetic organic chemistry. Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, impart unique chemical properties that are of significant interest in the development of novel pharmaceutical and agrochemical agents. The fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 179524-62-0[1] |

| Molecular Formula | C₇H₅ClF₂O₂S[2] |

| Molecular Weight | 226.63 g/mol [2] |

| Physical Form | Solid |

| Purity | Typically >95%[1] |

Synthesis

A common method for the synthesis of aryl- and alkyl-methanesulfonyl chlorides involves the chlorination of the corresponding sulfonic acid or its salt. While a specific, detailed experimental protocol for this compound is not widely published, a general and analogous procedure can be inferred from the synthesis of similar sulfonyl chlorides. One plausible synthetic route starts from 2,5-difluorobenzyl chloride.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses):

-

Preparation of (2,5-difluorophenyl)methanesulfonic acid: (2,5-difluorophenyl)methanethiol would be oxidized using a strong oxidizing agent such as hydrogen peroxide or potassium permanganate in a suitable solvent. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the sulfonic acid product would be isolated and purified.

-

Chlorination: The dried (2,5-difluorophenyl)methanesulfonic acid would then be treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent under reflux. After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.

Applications in Drug Discovery

Aryl- and benzyl-sulfonyl chlorides are important precursors in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The "(2,5-difluorophenyl)" moiety is found in potent inhibitors of various enzymes, including Kinesin Spindle Protein (KSP).

Role in the Synthesis of Kinesin Spindle Protein (KSP) Inhibitors:

KSP is a motor protein essential for the formation of a bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. Several KSP inhibitors incorporating a 2,5-difluorophenyl group have been developed. For instance, the potent KSP inhibitor MK-0731 contains this structural motif.[3][4]

While the exact synthesis of MK-0731 may not directly involve this compound, the general principle of forming a sulfonamide linkage is a key step in the synthesis of many kinase inhibitors. The following logical diagram illustrates the general reaction of this compound with an amine to form a sulfonamide, a common scaffold in kinase inhibitors.

Caption: General reaction for the formation of sulfonamides.

Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P302+P352: IF ON SKIN: Wash with soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Spectroscopic Data

-

¹H NMR: A singlet for the methylene (-CH₂-) protons, and multiplets in the aromatic region for the phenyl protons.

-

¹³C NMR: A signal for the methylene carbon, and multiple signals in the aromatic region, with carbon-fluorine coupling observed.

-

IR: Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group.

-

MS: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its difluorinated phenyl ring offers a strategic advantage in designing drug candidates with improved pharmacological profiles. While detailed experimental and physical data are not extensively documented in public literature, its chemical reactivity is predictable based on the well-established chemistry of sulfonyl chlorides. Researchers and drug development professionals can leverage this compound to create novel sulfonamide-containing molecules with potential therapeutic applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - High purity | EN [georganics.sk]

- 3. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2,5-difluorophenyl)methanesulfonyl Chloride: A Key Intermediate in Pharmaceutical and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-difluorophenyl)methanesulfonyl chloride is a valuable chemical intermediate, playing a crucial role in synthetic organic chemistry and finding significant application in the development of pharmaceuticals.[1] Its structural features, particularly the presence of two fluorine atoms on the phenyl ring, can impart unique properties to target molecules, such as altered metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical identity, synthesis, and reactivity, with a focus on its application in the formation of sulfonamides, a common motif in drug candidates.

Chemical Identity and Synonyms

Proper identification of chemical compounds is critical for research and development. This compound is known by several names, and it is essential to recognize these to effectively search for and procure the compound.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 179524-62-0[1] |

| PubChem CID | 2761456[1] |

| Synonym | (2,5-Difluorophenyl)methanesulphonyl chloride[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Appearance | White crystalline solid (based on related compounds)[2] |

Synthesis of this compound

A potential two-step synthesis of this compound is outlined below. The first step involves the formation of the sulfonic acid from a suitable starting material, such as 2,5-difluorobenzyl chloride, followed by chlorination to yield the target compound.

Generalized Experimental Protocol for Synthesis

Step 1: Preparation of (2,5-difluorophenyl)methanesulfonic acid

A detailed protocol for this specific intermediate is not available. However, a general approach would involve the oxidation of a suitable precursor like (2,5-difluorophenyl)methanethiol or the reaction of 2,5-difluorobenzyl chloride with a sulfite salt.

Step 2: Preparation of this compound from (2,5-difluorophenyl)methanesulfonic acid

This step is based on the general procedure for converting sulfonic acids to sulfonyl chlorides.[2]

-

To a solution of (2,5-difluorophenyl)methanesulfonic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude product can then be purified by distillation or recrystallization to yield pure this compound.

The following diagram illustrates the generalized synthetic workflow.

Applications in Organic Synthesis: The Sulfonylation of Amines

A primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4] The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Generalized Experimental Protocol for N-Sulfonylation

The following is a general protocol for the N-sulfonylation of an amine using this compound.

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours, monitoring the progress by TLC.

-

Upon completion, the reaction is quenched with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

The following diagram illustrates the reaction workflow for the synthesis of sulfonamides.

Role in Drug Development and Signaling Pathways

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. The incorporation of the 2,5-difluorophenylmethylsulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also modulate the acidity of nearby protons, potentially affecting binding interactions with biological targets.

Currently, there is no specific information available in the public domain that directly links this compound or its immediate derivatives to specific signaling pathways. Its role is primarily as a synthetic intermediate used to construct more complex molecules that may, in turn, interact with various biological pathways. The sulfonamide derivatives synthesized from this compound could potentially target a wide range of enzymes and receptors, depending on the overall structure of the final molecule.

Conclusion

This compound is a versatile and important reagent for medicinal chemists and researchers in drug development. Its utility in the synthesis of sulfonamides and other complex organic molecules makes it a valuable tool for creating novel therapeutic agents. While specific, detailed synthetic protocols and direct links to signaling pathways are not extensively documented, the generalized procedures and the known impact of fluorination in drug design underscore its significance in the field. Further research into the applications of this compound will likely continue to expand its role in the development of new and improved pharmaceuticals.

References

Spectral Data Analysis of (2,5-difluorophenyl)methanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for (2,5-difluorophenyl)methanesulfonyl chloride (CAS No: 179524-62-0), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data derived from its molecular structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented to facilitate laboratory work.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of its functional groups and the known spectral characteristics of similar chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 - 5.2 | Singlet | 2H | -CH₂-SO₂Cl |

| ~7.1 - 7.3 | Multiplet | 1H | Ar-H |

| ~7.3 - 7.5 | Multiplet | 1H | Ar-H |

| ~7.5 - 7.7 | Multiplet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~65 - 70 | -CH₂-SO₂Cl |

| ~115 - 120 (d, J ≈ 25 Hz) | Ar-C |

| ~118 - 123 (d, J ≈ 25 Hz) | Ar-C |

| ~120 - 125 (dd, J ≈ 8, 4 Hz) | Ar-C |

| ~130 - 135 (d, J ≈ 8 Hz) | Ar-C |

| ~155 - 160 (dd, J ≈ 250, 10 Hz) | Ar-C-F |

| ~158 - 163 (dd, J ≈ 250, 10 Hz) | Ar-C-F |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -110 to -115 | Multiplet | Ar-F |

| ~ -115 to -120 | Multiplet | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1380 - 1360 | Strong | SO₂ Asymmetric Stretch |

| 1180 - 1160 | Strong | SO₂ Symmetric Stretch[1] |

| 1250 - 1150 | Strong | C-F Stretch |

| 600 - 500 | Medium | S-Cl Stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Proposed Fragment Ion | Notes |

| 226/228 | [M]⁺ | Molecular ion peak, showing isotopic pattern for ³⁵Cl/³⁷Cl. |

| 127 | [C₇H₅F₂]⁺ | Loss of -SO₂Cl |

| 99/101 | [SO₂Cl]⁺ | Characteristic fragment for sulfonyl chlorides, with chlorine isotopic pattern.[1] |

Experimental Protocols

The following are standard methodologies for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to an appropriate range for aromatic fluorine signals (e.g., -100 to -130 ppm).

-

Use an external reference standard such as CFCl₃.

-

-

Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (Neat) : If the compound is a liquid, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet : If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder (100-200 mg) and press into a transparent pellet.

-

Solution : Dissolve the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation : Utilize a mass spectrometer, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct-infusion EI-MS system.

-

Acquisition :

-

Set the ionization energy, typically 70 eV for EI.

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

-

Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the M peak.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

References

Navigating the Solubility of (2,5-difluorophenyl)methanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,5-difluorophenyl)methanesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols and analytical methodologies to enable researchers to determine its solubility in various organic solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its solubility behavior.

| Property | Value | Source |

| CAS Number | 179524-62-0 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₂O₂S | [2] |

| Molecular Weight | 226.63 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Purity | Typically >95% | [1][3] |

General Solubility Profile of Sulfonyl Chlorides

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in specific organic solvents, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This initial screening method provides a rapid, preliminary understanding of the compound's solubility in a range of solvents.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected anhydrous organic solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or by manual shaking for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the solution against a dark background to determine the degree of dissolution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not noticeably dissolve.

-

Quantitative Solubility Determination (Equilibrium Method)

This method establishes the equilibrium concentration of the solute in a solvent at a specific temperature, providing precise quantitative solubility data.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the extracted sample using a validated analytical method as described in the following section.

Analytical Methods for Quantification

Accurate quantification of the dissolved sulfonyl chloride is critical for determining solubility. The following are suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To improve volatility and thermal stability, derivatization of the sulfonyl chloride to a sulfonamide is often recommended.[5]

Sample Preparation (Derivatization):

-

Accurately weigh a known amount of the sulfonyl chloride sample.

-

Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.

-

Allow the reaction to proceed to completion.

-

Dilute the reaction mixture to a concentration suitable for GC-MS analysis.[5]

Illustrative GC-MS Parameters:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms)[5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[5]

-

Injector Temperature: 250°C[5]

-

Oven Temperature Program: Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)[5]

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV[5]

-

Mass Range: m/z 40-550[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile or thermally labile compounds. A UV detector is typically used for the analysis of aromatic sulfonyl chlorides.

Illustrative HPLC Parameters:

-

Column: Waters XBridge C18 or equivalent

-

Mobile Phase: A gradient of water and acetonitrile, both potentially containing a small amount of trifluoroacetic acid (e.g., 0.05% v/v).[6]

-

Detector: Diode-Array Detector (DAD) or UV detector.[6]

-

Injection Volume: 2 µL[6]

Data Presentation

Quantitative solubility data should be systematically recorded in a structured format to facilitate comparison and analysis.

Table for Quantitative Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| e.g., Acetonitrile | 25 | Data to be determined | HPLC/GC-MS |

| e.g., Dichloromethane | 25 | Data to be determined | HPLC/GC-MS |

| e.g., Toluene | 25 | Data to be determined | HPLC/GC-MS |

| e.g., Ethyl Acetate | 25 | Data to be determined | HPLC/GC-MS |

| e.g., Tetrahydrofuran | 25 | Data to be determined | HPLC/GC-MS |

| e.g., Hexanes | 25 | Data to be determined | HPLC/GC-MS |

Experimental Workflow Visualization

The logical progression of experiments for determining the solubility of this compound is depicted in the following workflow diagram.

References

- 1. (2,5-Difluorophenyl)methanesulphonyl chloride [synhet.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. This compound | 179524-62-0 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for (2,5-Difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Difluorophenyl)methanesulfonyl chloride is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. Its distinct substitution pattern, featuring two fluorine atoms on the phenyl ring, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity of the resulting compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and its application in drug discovery, with a focus on its use in the development of Kinesin Spindle Protein (KSP) inhibitors.

Commercial Availability

Several chemical suppliers offer this compound (CAS No. 179524-62-0). The availability, purity, and offered quantities vary among suppliers, and researchers are advised to contact the vendors directly for the most current information.

| Supplier | Purity | Available Quantities | Additional Information |

| SynHet | >95% to >99% (Pharma Grade) | Milligrams to bulk | Offers custom synthesis and various analytical data upon request (LCMS, GCMS, HPLC, NMR, etc.).[1] |

| Georganics | High Purity | Milligrams to multi-kilogram batches | Provides detailed safety and regulatory information. |

| Apollo Scientific | ≥95% | Milligrams to grams | Stocked in the UK and US. |

| Life Chemicals Inc. | Not specified | Inquire | Available through distributors like Sigma-Aldrich.[2] |

Physicochemical and Safety Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 179524-62-0 |

| Molecular Formula | C₇H₅ClF₂O₂S |

| Molecular Weight | 226.63 g/mol |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. |

Synthesis and Reactions

The synthesis of this compound can be achieved through a two-step process starting from (2,5-difluorophenyl)methanethiol. The first step involves the oxidation of the thiol to the corresponding sulfonic acid, followed by chlorination to yield the target sulfonyl chloride.

Experimental Protocols

Step 1: Synthesis of (2,5-Difluorophenyl)methanesulfonic acid

This protocol is adapted from general methods for the oxidation of thiols.

-

Materials: (2,5-Difluorophenyl)methanethiol, Hydrogen peroxide (30% solution), Formic acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,5-difluorophenyl)methanethiol (1 equivalent) in formic acid.

-

Cool the mixture in an ice bath and add hydrogen peroxide (30% solution, 3 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,5-difluorophenyl)methanesulfonic acid.

-

Step 2: Synthesis of this compound

This protocol is adapted from a well-established procedure for the conversion of sulfonic acids to sulfonyl chlorides.[1]

-

Materials: (2,5-Difluorophenyl)methanesulfonic acid, Thionyl chloride.

-

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, place (2,5-difluorophenyl)methanesulfonic acid (1 equivalent).

-

Heat the acid to 95 °C using a suitable heating mantle.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) over a period of 2-4 hours, maintaining the temperature at 95 °C.

-

Continue heating at 95 °C for an additional 3-4 hours after the addition is complete.

-

Carefully distill the excess thionyl chloride.

-

The crude this compound can be purified by vacuum distillation.

-

Reaction to Form Sulfonamides

This compound is a versatile reagent for the synthesis of sulfonamides, a common motif in pharmacologically active compounds.

-

Materials: this compound, Primary or secondary amine, Pyridine or Triethylamine, Dichloromethane (DCM).

-

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) in anhydrous DCM.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

-

Application in Drug Discovery: Kinesin Spindle Protein (KSP) Inhibitors

A significant application of this compound derivatives is in the development of inhibitors for the Kinesin Spindle Protein (KSP). KSP is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.

One such inhibitor, MK-0731, incorporates a (2,5-difluorophenyl) moiety, highlighting the importance of this structural feature in achieving potent and selective anticancer activity.[3][4] The synthesis of such inhibitors often involves the reaction of a derivative of this compound with a suitable amine-containing scaffold.

Workflow for the Development of KSP Inhibitors

The following diagram illustrates a generalized workflow for the discovery and development of KSP inhibitors, where this compound can be a key starting material.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 179524-62-0 [sigmaaldrich.com]

- 3. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of (2,5-Difluorophenyl)methanesulfonyl Chloride

For Immediate Release

[City, State] – December 29, 2025 – (2,5-Difluorophenyl)methanesulfonyl chloride, a specialized sulfonylating agent, is emerging as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. This in-depth technical guide explores the core research applications of this compound, with a focus on its role in the development of potent kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its synthesis, key reactions, and its application in the creation of biologically active molecules that hold promise for future cancer therapies.

Introduction: The Significance of the (2,5-Difluorophenyl)methanesulfonyl Moiety

This compound is a reactive chemical intermediate primarily utilized in synthetic organic chemistry to introduce the (2,5-difluorophenyl)methanesulfonyl group to a target molecule. The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, enhancing its binding affinity and metabolic stability in a biological system. These characteristics make it an attractive component in the design of novel drug candidates. Its principal application to date lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities.

Core Application: Synthesis of Kinase Inhibitors

The most prominent research application of this compound is in the synthesis of N-[4-(3-amino-1H-indazol-6-yl)phenyl]-1-(2,5-difluorophenyl)methanesulfonamide, a potent inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[3] Overexpression of PLK4 is implicated in the development and progression of various cancers, making it a key target for anticancer drug discovery.[1][3]

The (2,5-difluorophenyl)methanesulfonyl moiety in these inhibitors is critical for their biological activity, contributing to the overall binding affinity to the kinase domain. The general synthetic approach involves the reaction of this compound with an appropriate amino-functionalized core scaffold, such as 6-(4-aminophenyl)-1H-indazol-3-amine.

General Experimental Protocol: Sulfonamide Formation

The following is a general protocol for the synthesis of sulfonamides using this compound and an aniline derivative, based on standard laboratory procedures.

Materials:

-

This compound

-

Substituted aniline (e.g., 6-(4-aminophenyl)-1H-indazol-3-amine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled aniline solution over a period of 15-30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic aqueous solution (e.g., 1M HCl) to remove excess base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) to remove any unreacted sulfonyl chloride, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

-

The crude product is then purified by a suitable method, such as recrystallization or column chromatography on silica gel.

Logical Workflow for Sulfonamide Synthesis:

Caption: General workflow for the synthesis of sulfonamides.

Biological Activity and Signaling Pathways

As previously mentioned, derivatives synthesized from this compound have shown significant potential as inhibitors of PLK4.

PLK4 Inhibition and its Role in Cancer Therapy

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper chromosome segregation during cell division.[3] In many cancer cells, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[1] By inhibiting PLK4, compounds containing the (2,5-difluorophenyl)methanesulfonyl moiety can disrupt this process, leading to mitotic errors and ultimately inducing apoptosis (programmed cell death) in cancer cells.[3] This targeted approach offers the potential for higher efficacy and lower toxicity compared to traditional chemotherapy.

Signaling Pathway of PLK4 Inhibition:

Caption: PLK4 inhibition disrupts cell division and induces apoptosis.

Quantitative Data

While specific IC50 values for N-[4-(3-amino-1H-indazol-6-yl)phenyl]-1-(2,5-difluorophenyl)methanesulfonamide are not publicly available in the searched literature, related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have demonstrated potent PLK4 inhibition with IC50 values in the low nanomolar range. For instance, some analogs exhibit PLK4 IC50 values as low as 0.1 nM.[1] This suggests that the (2,5-difluorophenyl)methanesulfonyl moiety contributes to a class of highly potent kinase inhibitors.

Table 1: Representative Biological Activity of Related PLK4 Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | 0.1 - 10 | [1] |

Future Directions and Research Opportunities

The application of this compound is a promising area for further research and development. Key opportunities include:

-

Synthesis of Novel Analogs: The synthesis of a broader range of sulfonamide derivatives using this reagent could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Kinase Targets: The (2,5-difluorophenyl)methanesulfonyl scaffold could be explored for its potential to inhibit other kinases implicated in cancer and other diseases.

-

Development of Structure-Activity Relationships (SAR): A systematic study of how modifications to the (2,5-difluorophenyl)methanesulfonyl moiety and the core scaffold affect biological activity would provide valuable insights for rational drug design.

Conclusion

This compound serves as a valuable and highly reactive building block in medicinal chemistry, particularly for the development of potent kinase inhibitors. Its application in the synthesis of PLK4 inhibitors highlights its potential in the generation of targeted anticancer therapeutics. The detailed understanding of its reactivity and the biological significance of the resulting sulfonamide derivatives will continue to drive innovation in drug discovery and development. This technical guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their own research endeavors.

References

An In-depth Technical Guide to the Reactivity Profile of (2,5-difluorophenyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-difluorophenyl)methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a valuable reagent in synthetic organic chemistry. Its primary utility lies in the introduction of the (2,5-difluorophenyl)methanesulfonyl moiety, a functional group of interest in the design of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in the synthesis of sulfonamides. The document details its chemical properties, synthesis, and characteristic reactions. Experimental protocols and data are provided as representative examples due to the limited availability of specific information for this compound in the public domain.

Introduction

This compound, with the CAS number 179524-62-0, is a member of the benzylsulfonyl chloride class of compounds.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the sulfur atom in the sulfonyl chloride group. This heightened reactivity makes it a potent agent for the sulfonylation of a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. Sulfonamides are a cornerstone of medicinal chemistry, found in a plethora of therapeutic agents.[2] Consequently, reagents like this compound are of considerable interest to researchers in drug discovery and development. This guide aims to provide a detailed understanding of its chemical behavior to facilitate its effective use in the laboratory.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. While experimental data for some properties are not publicly available, predicted values from reliable sources are included.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 179524-62-0 | [1] |

| Molecular Formula | C₇H₅ClF₂O₂S | [3] |

| Molecular Weight | 226.63 g/mol | [3] |

| Appearance | Solid (typical for substituted benzylsulfonyl chlorides) | General Knowledge |

| Purity | ≥95% (as commercially available) | [1] |

| SMILES | C1=CC(=C(C=C1F)CS(=O)(=O)Cl)F | |

| InChIKey | QBVRECXGNKZPIM-UHFFFAOYSA-N |

Synthesis

The synthesis of benzylsulfonyl chlorides, including this compound, typically follows a two-step process from the corresponding substituted toluene. The first step involves radical halogenation of the benzylic position, followed by conversion of the resulting benzyl halide to a sulfonyl chloride. A common method for the second step is via the corresponding sulfonic acid.

General Synthetic Pathway

The synthesis initiates with 2,5-difluorotoluene, which is subjected to radical bromination to yield 1-(bromomethyl)-2,5-difluorobenzene. This intermediate is then converted to the corresponding sodium sulfite, which is subsequently chlorinated to afford the final product.

Caption: General synthetic route to this compound.

Representative Experimental Protocol for Synthesis

Disclaimer: The following protocol is a representative procedure based on general methods for the synthesis of analogous sulfonyl chlorides and has not been specifically reported for this compound.